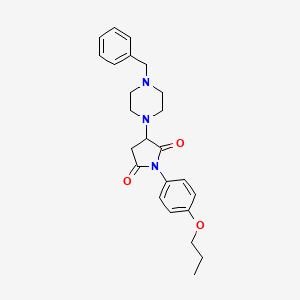![molecular formula C19H28ClNO5 B5113913 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate, also known as JDTic, is a selective antagonist for the kappa-opioid receptor. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has been the subject of numerous scientific studies, primarily focused on its potential use in the treatment of drug addiction and depression. It has been shown to reduce the rewarding effects of drugs such as cocaine and morphine, and to decrease symptoms of depression in animal models. 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has also been studied for its potential use in the treatment of pain, anxiety, and other psychiatric disorders.
Mecanismo De Acción
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate acts as a selective antagonist for the kappa-opioid receptor, which is involved in the regulation of pain, stress, and mood. By blocking the activity of this receptor, 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate can reduce the rewarding effects of drugs and decrease symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, and modulating the release of stress hormones such as corticotropin-releasing factor (CRF). These effects are thought to contribute to 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate's ability to reduce drug-seeking behavior and alleviate symptoms of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is its selectivity for the kappa-opioid receptor, which allows for more targeted research on the role of this receptor in various physiological and behavioral processes. However, one limitation of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is its relatively low potency, which can make it difficult to achieve consistent results in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate, including further studies on its use in the treatment of drug addiction and depression, as well as investigations into its potential use in the treatment of pain, anxiety, and other psychiatric disorders. Additionally, research could focus on developing more potent versions of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate or exploring its use in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is synthesized through a multi-step process that involves the reaction of piperidine with 2-chloro-6-methylphenol, followed by the addition of butyl bromide and sodium hydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate.
Propiedades
IUPAC Name |
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-14-8-11-19(12-9-14)10-3-4-13-20-17-15(2)6-5-7-16(17)18;3-1(4)2(5)6/h5-7,14H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCZUFWIAJZTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC=C2Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5113837.png)
![3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5113840.png)

![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5113896.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5113897.png)
![2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)

![2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5113920.png)
![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)
